4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
Overview
Description
“4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is used in the preparation of adenosine receptor antagonists . and appears as a white solid .
Molecular Structure Analysis
The InChI code for “4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is 1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
. This code represents the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is a white solid with a melting point of 155-159 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Structural Characterization
- A novel compound structurally related to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride was synthesized and characterized, showing potential anti-leukemia bioactivity and cellular growth inhibition properties (Wang et al., 2009).
Antibacterial Activity
- Piperidine derivatives, including those structurally similar to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, have demonstrated antibacterial activity, highlighting their potential in medicinal chemistry (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Crystal and Molecular Structure Analysis
- Detailed crystal and molecular structure analysis of piperidine derivatives, including those related to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, has been conducted, providing insights into their physical and chemical properties (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Impurity Identification in Pharmaceutical Compounds
- Research has been conducted to identify and characterize impurities in pharmaceutical compounds containing piperidine derivatives, which is crucial for ensuring the purity and safety of these drugs (Heying Liu, Qi-Zhen Cheng, H. Fu, Zhenhua Zhong, Hongnan Xia, Yan-Fang Guo, Shuang-shuang Zheng, Shi-Shi Yu, 2020).
Anti-Tuberculosis Activity
- Piperidine analogs, including those structurally related to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, have shown promising anti-tuberculosis activity, though side effects in in vivo testing have been noted (Dianqing Sun, M. Scherman, Victoria C Jones, J. Hurdle, L. Woolhiser, Susan E. Knudson, A. Lenaerts, R. Slayden, M. McNeil, Richard E. Lee, 2009).
Anti-Neoplastic Activity
- Certain piperidine derivatives have been evaluated for their anti-cancer activity, with some showing considerable improvements in relevant biological parameters in animal models (K. Arul, A. Smith, 2016).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with plenty of water if it comes into contact with skin or eyes, and avoiding breathing in dust, fume, gas, mist, vapors, or spray .
Future Directions
While the specific future directions for “4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” are not detailed in the search results, compounds with similar structures have been used in the synthesis of dopamine D3 receptor antagonists , indicating potential applications in neuroscience and pharmacology.
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKYPUJETYTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662840 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride | |
CAS RN |
574008-73-4 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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